

trilostane clinical efficacy validation studies

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Compound Focus: Trilostane

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Efficacy Comparison: Trilostane vs. Mitotane

The following table consolidates findings from multiple studies on the treatment of canine Cushing's syndrome [1] [2] [3].

Aspect	Trilostane	Mitotane
Overall Survival	Favorable; one study showed median survival not reached at end of study [1]. 2025 meta-analysis suggests potential long-term survival benefit [2].	Median survival times of 2.2 years and 708 days reported [1] [3].
Survival at 36 Months	11% higher survival rate based on a 2025 meta-analysis (Risk difference: -0.11; 95% CI: -0.15 to -0.06) [2].	Lower survival rate at 36 months compared to trilostane [2].
Pooled Mean Survival Difference	85.1 days longer (95% CI: -255.9 to 85.7); not statistically significant ($p=0.21$) but trend favors trilostane [2].	--
Mechanism of Action	Reversible, competitive inhibitor of 3β -hydroxysteroid dehydrogenase, blocking adrenal steroid synthesis [1] [4].	Adrenocorticolytic agent; causes necrosis of the adrenal cortex (zona fasciculata and reticularis) [3].

Aspect	Trilostane	Mitotane
Control of Clinical Signs	>75% of cases show partial to complete control after several months of treatment [1].	Effective at controlling clinical signs; full reversal of signs can take 4-6 months [3].
Common Adverse Effects	Generally mild: diarrhea, vomiting, lethargy (0-40% of cases) [1] [3].	Higher risk of serious effects: hypoadrenocorticism, gastric irritation [3].
Risk of Hypoadrenocorticism	Possible, often reversible; rare reports of permanent adrenal necrosis [1] [3].	Dose-dependent risk; permanent cortisol deficiency can occur [3].

Experimental Protocols & Dosing

Clinical studies on **trilostane** follow structured protocols for treatment and monitoring, as detailed below [1] [5] [6].

Protocol Aspect	Common Parameters in Clinical Studies
Diagnosis Confirmation	Based on compatible clinical signs plus at least one confirmatory test (e.g., Low-Dose Dexamethasone Suppression Test - LDDST, ACTH stimulation test, urine cortisol:creatinine ratio - UCCR) [1] [7].
Initial Dosing	Once Daily (q24h): 2.2 - 6.7 mg/kg (FDA label). Twice Daily (q12h): 0.8 - 3 mg/kg (common clinical practice, especially for better control) [1] [5].
Key Monitoring Tests	ACTH Stimulation Test: Traditional method, performed 4-6 hours post-pill. Pre-Pill Cortisol: Emerging alternative, measured at the end of the dosing interval [5] [6].
Monitoring Schedule	First recheck at 10-14 days, then at 30 days, 90 days, and every 3-6 months once stable [1] [5].
Efficacy Endpoints	Primary: Resolution of owner-observed clinical signs (PU/PD, polyphagia, etc.). Secondary: Post-ACTH cortisol of 1.5-5.4 µg/dL (or pre-pill cortisol of 40-138 nmol/L) [5] [6].

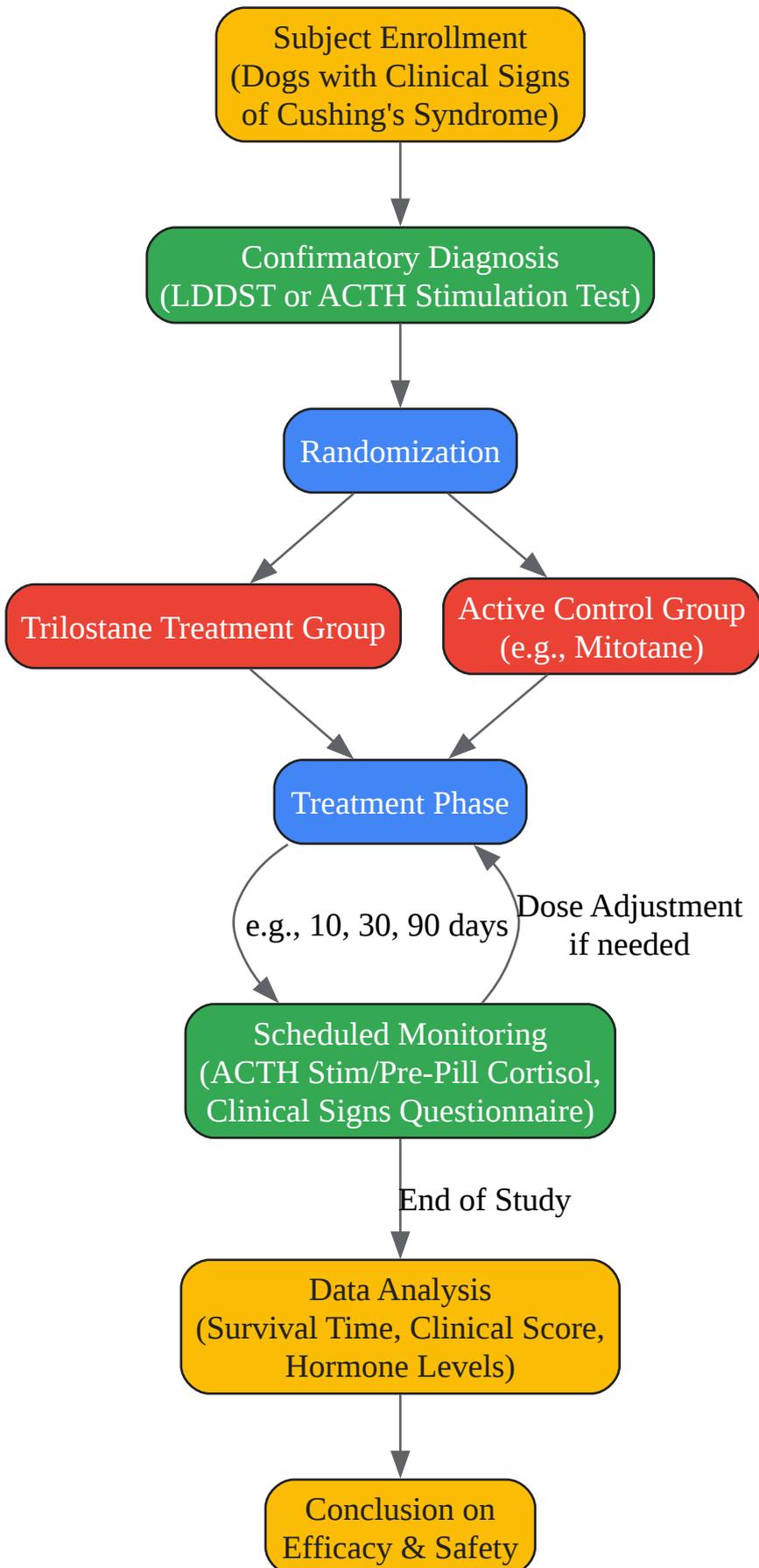
Protocol Aspect	Common Parameters in Clinical Studies
Study Designs	Prospective clinical trials, retrospective studies, and randomized clinical trials (some comparing trilostane vs. mitotane or combination therapies) [1] [2] [7].

Key Experimental Findings

- **Dosing and Efficacy:** The effective **trilostane** dose varies widely (0.42 to 50 mg/kg/day), with larger dogs often requiring a lower mg/kg dose [1]. Twice-daily dosing is frequently more effective than once-daily for consistent cortisol control [1] [5].
- **Novel Combination Therapies:** A pilot study investigated combining **trilostane** with selegiline (a monoamine oxidase B inhibitor that targets the pituitary). While both combination and monotherapy provided similar clinical control, the combination showed a tendency to reduce **trilostane** requirements and mitigate adrenal gland enlargement [7].
- **Drug Formulation Consistency:** Studies highlight the importance of using the licensed **trilostane** product (Vetoryl). Compounded capsules were found to have highly variable **trilostane** content (39% to 152.6% of the labeled claim), which can negatively impact treatment management [1] [5].

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a clinical study evaluating **trilostane** efficacy, integrating diagnostic, treatment, and monitoring phases.



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Key Takeaways for Researchers

- **Evidence Strength:** While numerous studies affirm **trilostane**'s efficacy and safety, the veterinary literature lacks large, prospective, randomized controlled trials directly comparing it to mitotane, indicating an area for further research [1].
- **Monitoring Evolution:** The move towards pre-pill cortisol monitoring reflects a shift in thinking, prioritizing the clinical status of the dog over rigid hormonal targets, which may lead to more tailored and effective long-term management [6].
- **Beyond Cortisol:** Studies note that **trilostane** may not fully resolve all HAC-associated abnormalities, such as hypertension, hypercoagulability, and proteinuria, suggesting that comprehensive patient management should extend beyond cortisol control [1].

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